Perfluorotributylamine

Descripción general

Descripción

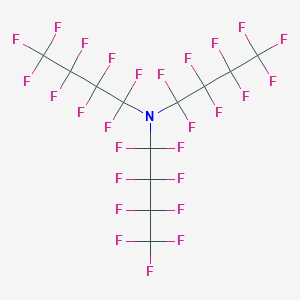

Heptacosafluorotributylamine, also known as PFTBA or Perfluorotributylamine, is a chemical compound with the linear formula N(CF2CF2CF2CF3)3 . It has a molecular weight of 671.09 .

Molecular Structure Analysis

The molecular structure of Heptacosafluorotributylamine is represented by the formula N(CF2CF2CF2CF3)3 . This indicates that the molecule consists of a nitrogen atom bonded to three nonafluorobutyl groups.Physical And Chemical Properties Analysis

Heptacosafluorotributylamine is a liquid at room temperature . It has a vapor density of 23.3 (vs air), a vapor pressure of 1.3 mmHg at 25 °C, and a boiling point of 178 °C (lit.) . The density of Heptacosafluorotributylamine is 1.883 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Baterías de Litio-Oxígeno

Perfluorotributylamine (PFTBA): se ha estudiado por su papel en la mejora del rendimiento de las baterías de litio-oxígeno (Li–O2) . Sirve como aditivo en el electrolito para promover el crecimiento cíclico de Li2O2, aumentando significativamente la capacidad de descarga a 9548.7 mA h g−1. La naturaleza hidrófoba de PFTBA también ayuda a proteger el ánodo de litio de la corrosión, contribuyendo a una mejor estabilidad del ciclo durante más de 200 ciclos .

Aplicaciones Electrónicas

PFTBA se utiliza en diversas aplicaciones electrónicas, como pruebas de quemado líquido, pruebas y procesos de soldadura en fase de vapor . Actúa como fluido indicador para las comprobaciones de fugas y como fluido de transferencia de calor para las pruebas de choque térmico. Su estabilidad e inercia a altas temperaturas lo hacen adecuado para estas aplicaciones .

Uso Médico: Sustituto Artificial de la Sangre

En el campo médico, PFTBA es un componente activo en Fluosol, que se utiliza como sustituto de la sangre artificial . Su capacidad para transportar grandes cantidades de oxígeno y su inercia lo convierten en un candidato potencial para el transporte de oxígeno en emergencias médicas .

Líquidos Refrigerantes

Fluorinert: , que contiene PFTBA, se utiliza como líquido refrigerante en diversas aplicaciones, incluidos los sistemas de refrigeración electrónica . Su estabilidad química y no reactividad son esenciales para mantener la integridad de los componentes electrónicos sensibles .

Lubricación en Unidades de Disco de Computadora

PFTBA sirve como solvente para la lubricación en unidades de disco de computadora . Su baja tensión superficial y sus propiedades no reactivas garantizan el funcionamiento sin problemas de las unidades sin causar daños o corrosión

Safety and Hazards

Heptacosafluorotributylamine can cause serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this substance. If it comes into contact with the skin, it should be washed off with plenty of water .

Relevant Papers One of the papers related to Heptacosafluorotributylamine discusses its use as one of the most widely used reference compounds in mass spectrometry .

Mecanismo De Acción

N(CF2CF2CF2CF3)3N(CF_2CF_2CF_2CF_3)_3N(CF2CF2CF2CF3)3

. It is a colorless liquid and is produced for the electronics industry, along with other perfluoroalkylamines . Here is an overview of its mechanism of action:Target of Action

It is used in industrial applications and medical uses due to its unique physical and chemical properties .

Mode of Action

PFTBA’s mode of action is primarily physical rather than biochemical. It has a high degree of fluorination which significantly reduces the basicity of the central amine due to electron-withdrawing effects .

Pharmacokinetics

It is known to have extremely low solubility in water .

Result of Action

PFTBA is used as an ingredient in Fluosol, an artificial blood substitute. This application exploits the high solubility of oxygen and carbon dioxide in the solvent, as well as the low viscosity and toxicity . It is also a component of Fluorinert coolant liquids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PFTBA. It has been found that PFTBA has extremely low solubility in water and relatively high vaporization from water bodies, suggesting that this long-lived greenhouse gas will sink into the atmosphere . It is also a potent greenhouse gas with warming properties more than 7,000 times that of carbon dioxide over a 100-year period .

Análisis Bioquímico

Biochemical Properties

Perfluorotributylamine is a dense, moderately high-boiling liquid . It is the main component of Fluosol-43, an artificial blood substitute that has been approved by the US Food and Drug Administration for use in cardiac angioplasty . The high degree of fluorination significantly reduces the basicity of the central amine due to electron-withdrawing effects

Cellular Effects

This compound has shown promise in downregulating platelet-derived TGFβ to inhibit metastasis . Studies on animals have revealed toxic effects, including ocular damage and liver enzyme disruption .

Molecular Mechanism

It is known that the compound is produced for the electronics industry, along with other perfluoroalkylamines . The high degree of fluorination significantly reduces the basicity of the central amine due to electron-withdrawing effects .

Temporal Effects in Laboratory Settings

This compound is a long-lived greenhouse gas . It has extremely low solubility in water and relatively high vaporization from the water bodies, suggesting that this long-lived greenhouse gas will sink into the atmosphere . The possible loss pathways include reactions with highly reactive ions in the upper atmosphere and toxic decomposition products (e.g., hydrogen fluoride, fluorine, and carbonyl fluoride) emitted when heated at high temperature .

Metabolic Pathways

It is known that the compound is persistent in the atmosphere and a powerful greenhouse gas .

Transport and Distribution

This compound is a dense, moderately high-boiling liquid . It is the main component of Fluosol-43, an artificial blood substitute that has been approved by the US Food and Drug Administration for use in cardiac angioplasty . This suggests that the compound can be transported and distributed within cells and tissues.

Subcellular Localization

Given its use in medical applications such as cardiac angioplasty , it can be inferred that the compound may have some degree of interaction with cellular components.

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12F27N/c13-1(14,7(25,26)27)4(19,20)10(34,35)40(11(36,37)5(21,22)2(15,16)8(28,29)30)12(38,39)6(23,24)3(17,18)9(31,32)33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZRBWKZFJCCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N(C4F9)3, C12F27N | |

| Record name | 1-Butanamine, 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027141 | |

| Record name | Perfluorotributylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | Perfluorotributylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

178 °C | |

| Record name | PERFLUOROTRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble methanol, isopropyl alcohol, Solubility, g/100 ml @ 20 °C: in acetone 0.9; benzene: 0.3; carbon tetrachloride: 2.4; chloroform: 1.2; cyclohexane: 1.8; ethyl ether: 4.9; ethyl acetate: 2.2; heptane: 6.4; petroleum ether: 33.2; toluene: 0.4, Insoluble in water | |

| Record name | PERFLUOROTRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.884 @ 25 °C | |

| Record name | PERFLUOROTRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.55 [mmHg], 5.52X10-1 mm Hg @ 25 °C | |

| Record name | Perfluorotributylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PERFLUOROTRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS RN |

311-89-7 | |

| Record name | Perfluorotributylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=311-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorotributylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorotributylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanamine, 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorotributylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(perfluorobutyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROTRIBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3702Y1HQ6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERFLUOROTRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-50 °C | |

| Record name | PERFLUOROTRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

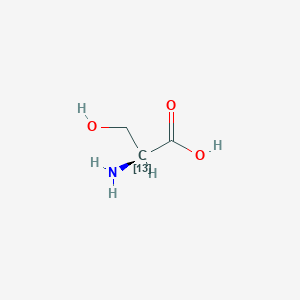

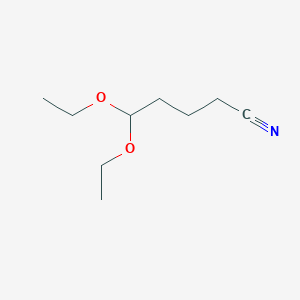

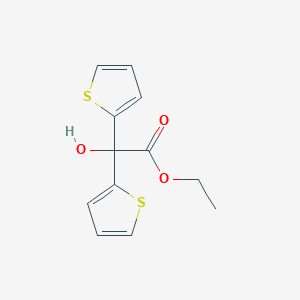

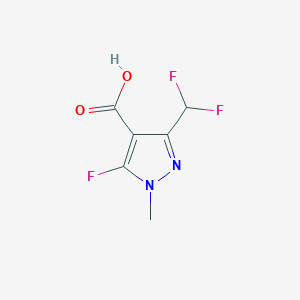

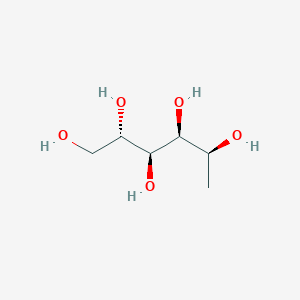

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic Acid](/img/structure/B109976.png)